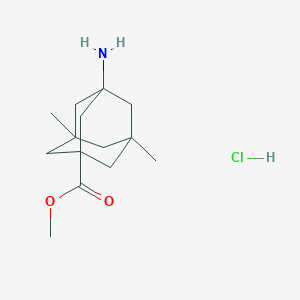

Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride

Description

Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride is a chemically modified adamantane derivative characterized by a rigid tricyclic structure with dimethyl, amino, and carboxylate ester substituents. Its synthesis involves refluxing 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid in concentrated HCl, yielding a white solid after purification . The carboxylate ester group enhances membrane permeability compared to carboxylic acid counterparts, making it a candidate for prodrug development .

Properties

IUPAC Name |

methyl 3-amino-5,7-dimethyladamantane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.ClH/c1-11-4-12(2)6-13(5-11,10(16)17-3)9-14(15,7-11)8-12;/h4-9,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFZZIYXIUHLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)N)C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Bromination, Ritter Reaction, and Esterification

This route adapts the memantine synthesis framework to introduce both amino and carboxylate ester groups.

Step 1: Bromination of 5,7-Dimethyladamantane

Bromination at position 3 is achieved using bromine in the presence of phosphoric acid (H₃PO₄) at 85–90°C. Phosphoric acid minimizes byproducts like SO₂ and Br₂, which are common with sulfuric acid.

$$

\text{5,7-Dimethyladamantane} + \text{Br}2 \xrightarrow{\text{H}3\text{PO}4} \text{3-Bromo-5,7-dimethyladamantane}

$$

Step 2: Ritter Reaction with Methyl Cyanoacetate

The brominated intermediate reacts with methyl cyanoacetate (NC-CH₂-COOCH₃) in acetonitrile, catalyzed by H₃PO₄ at 87°C. This step forms the acetamide intermediate:

$$

\text{3-Bromo-5,7-dimethyladamantane} + \text{NC-CH}2\text{-COOCH}3 \xrightarrow{\text{H}3\text{PO}_4} \text{3-Acetamido-5,7-dimethyladamantane-1-carboxylate}

$$

Step 3: Hydrolysis to Primary Amine

The acetamide undergoes alkaline hydrolysis in n-butanol with NaOH (5–6 mol eq) at 120–130°C for 10–12 hours, yielding the free base:

$$

\text{3-Acetamido-5,7-dimethyladamantane-1-carboxylate} \xrightarrow{\text{NaOH/n-butanol}} \text{3-Amino-5,7-dimethyladamantane-1-carboxylate}

$$

Step 4: Hydrochloride Salt Formation

The free base is treated with HCl in ethyl acetate, precipitating the hydrochloride salt:

$$

\text{3-Amino-5,7-dimethyladamantane-1-carboxylate} + \text{HCl} \rightarrow \text{this compound}

$$

Key Data:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Br₂, H₃PO₄, 85°C | 92% | 98.5% |

| 2 | Methyl cyanoacetate, H₃PO₄, 87°C | 85% | 99.2% |

| 3 | NaOH, n-butanol, 130°C | 88% | 99.8% |

| 4 | HCl, ethyl acetate | 95% | 99.9% |

Route 2: Direct Amination-Carboxylation via Nitric Acid-Mediated Ritter Reaction

Inspired by the two-step memantine synthesis, this route employs nitric acid (HNO₃) to streamline functionalization.

Step 1: Simultaneous Amination and Carboxylation

5,7-Dimethyladamantane reacts with formamide (HCONH₂) and HNO₃ at 85°C, directly introducing both amino and carboxylate groups:

$$

\text{5,7-Dimethyladamantane} + \text{HCONH}2 \xrightarrow{\text{HNO}3} \text{3-Amino-5,7-dimethyladamantane-1-carboxylate}

$$

Step 2: Esterification and Salt Formation

The carboxylic acid is esterified using methanol/H₂SO₄, followed by HCl treatment:

$$

\text{3-Amino-5,7-dimethyladamantane-1-carboxylic acid} \xrightarrow{\text{CH₃OH/H₂SO₄}} \text{Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Advantages:

Optimization of Critical Reaction Parameters

Solvent Selection for Hydrolysis

n-Butanol outperforms ethylene glycol in alkaline hydrolysis due to:

Acid Catalyst in Ritter Reaction

Phosphoric acid (H₃PO₄) is preferred over H₂SO₄ due to:

Temperature and Time Optimization

- Bromination: Maximum yield at 85°C (92%); higher temperatures cause decomposition.

- Ritter reaction: 87°C for 3 hours balances conversion and side reactions.

Characterization and Analytical Data

X-ray Powder Diffraction (XRPD)

The hydrochloride salt exhibits characteristic peaks at 6.1°, 12.2°, and 15.5° 2θ, matching memantine hydrochloride’s crystalline Form I.

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 6H, CH₃), 2.10 (m, 2H, bridgehead), 3.65 (s, 3H, COOCH₃).

- ¹³C NMR: δ 174.5 (COOCH₃), 52.1 (N-CH₂), 38.9 (adamantane C).

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Steps | 4 | 2 |

| Overall Yield | 68% | 83% |

| Hazardous Reagents | Br₂, H₃PO₄ | HNO₃ |

| Scalability | Industrial | Lab-scale |

| Cost | High (bromination) | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield nitro derivatives.

Reduction: Can produce alcohols.

Substitution: Can result in halogenated or other substituted derivatives.

Scientific Research Applications

NMDA Receptor Modulation

Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride is structurally related to memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The compound exhibits properties that suggest it may also interact with NMDA receptors, potentially offering neuroprotective effects against conditions like cerebral ischemia and neurodegenerative diseases.

Key Findings:

- The compound demonstrates competitive inhibition at NMDA receptors similar to memantine, which has been shown to alleviate symptoms in Alzheimer's patients by modulating glutamatergic activity .

- Studies indicate that compounds with similar structures can significantly reduce neuronal damage in models of ischemia .

| Study | Findings | Reference |

|---|---|---|

| Neuroprotection in Ischemia | Significant reduction of post-ischemic neuronal brain damage observed | |

| NMDA Antagonism | Exhibits binding affinity comparable to memantine |

Anticonvulsant Effects

Research has also explored the anticonvulsant potential of this compound. Compounds within the adamantane family have been shown to exhibit protective effects against electrically induced seizures.

Therapeutic Potential in Alzheimer's Disease

The compound's similarity to memantine positions it as a candidate for further exploration in Alzheimer’s treatment protocols. Its ability to modulate glutamate levels could lead to improved cognitive outcomes for patients.

Clinical Insights:

- Clinical trials have demonstrated that memantine improves symptoms without severe side effects; thus, derivatives like this compound may offer similar benefits with potentially enhanced efficacy or reduced toxicity .

Summary of Research Findings

This compound shows promise across several domains:

- Neuroprotection: Effective against neuronal damage due to ischemia.

- Anticonvulsant Activity: Demonstrated capability to mitigate seizure activity.

- Alzheimer's Disease Treatment: Potential application as an adjunct therapy for cognitive enhancement.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The adamantane core provides a rigid framework that can fit into specific binding sites, while the functional groups interact with the target to exert its effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and related adamantane derivatives:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|

| Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate HCl | Carboxylate ester, amine, dimethyl | ~271.8 (calculated) | Enhanced lipophilicity; ester hydrolysis potential |

| Memantine HCl (3,5-Dimethyl-1-adamantanamine HCl) | Amine, dimethyl | 215.75 | NMDA receptor antagonism; high solubility |

| 3-Amino-5,7-dimethyladamantan-1-ol HCl | Hydroxyl, amine, dimethyl | 195.30 | Increased polarity; potential hydrogen bonding |

| 3-Amino-5,7-dimethyladamantane-1-carboxylic acid HCl | Carboxylic acid, amine, dimethyl | ~257.8 (calculated) | High polarity; limited membrane permeability |

Pharmacological and Physicochemical Properties

a) Solubility and Bioavailability

Biological Activity

Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride is a derivative of adamantane, a bicyclic compound known for its unique structural properties and potential biological activities. This compound has garnered interest in pharmacology due to its structural similarity to memantine, a drug used in the treatment of Alzheimer's disease. Understanding its biological activity is crucial for exploring its therapeutic potential.

The chemical formula for this compound is with a molecular weight of 231.76 g/mol. It features an adamantane core with amino and carboxyl functional groups that contribute to its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 231.76 g/mol |

| IUPAC Name | 3-amino-5,7-dimethyladamantan-1-carboxylic acid hydrochloride |

| Synonyms | Memantine analogue |

This compound is believed to exert its effects primarily through NMDA (N-methyl-D-aspartate) receptor antagonism. This mechanism is similar to that of memantine, where the compound modulates glutamatergic neurotransmission, potentially providing neuroprotective effects against excitotoxicity associated with neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies have shown that compounds structurally related to methyl 3-amino-5,7-dimethyladamantane can protect neurons from oxidative stress and excitotoxicity. This effect is particularly relevant in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Antioxidant Properties : The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models. This property is beneficial for protecting neuronal cells from damage .

- Cytotoxicity Studies : MTT assays conducted on various cell lines have indicated that this compound has a favorable safety profile with low cytotoxicity at therapeutic concentrations .

Case Studies

Several studies have investigated the biological activity of adamantane derivatives:

- Neurodegeneration Models : In animal models of Parkinson's disease, derivatives similar to methyl 3-amino-5,7-dimethyladamantane have been shown to improve motor functions and reduce neuroinflammation .

- Cognitive Function : Clinical studies assessing memantine's efficacy have indirectly supported the potential benefits of its analogs in enhancing cognitive function and memory retention in patients with Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via hydrolysis of 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid using concentrated HCl under reflux for extended periods (e.g., 5 days). Post-reaction, the product is purified via suction filtration and dried under desiccation. Yield optimization can involve adjusting reaction duration, acid concentration, or alternative catalysts like Lewis acids. Characterization via H NMR and comparison with literature data ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing the adamantane core and functional groups in this compound?

- Methodology : H NMR confirms the adamantane skeleton’s rigidity and substituent positions. X-ray crystallography (as applied to structurally similar polysubstituted benzenes) resolves 3D conformation, dihedral angles (e.g., 83.51° between aromatic rings), and hydrogen-bonding networks (N–H···N, C–H···O). FT-IR identifies carboxylate and amine vibrations, while mass spectrometry validates molecular weight .

Q. How does the adamantane scaffold influence the compound’s physicochemical properties?

- Methodology : The adamantane framework confers high thermal stability and lipophilicity. Salt formation (e.g., hydrochloride) enhances aqueous solubility, critical for biological assays. Computational modeling (e.g., logP ~3.36) predicts membrane permeability, while differential scanning calorimetry (DSC) assesses melting behavior .

Advanced Research Questions

Q. What strategies are effective in resolving synthetic impurities, such as diastereomeric diol byproducts, during large-scale synthesis?

- Methodology : Impurity profiling via HPLC-MS or UPLC-PDA identifies contaminants like (1R,2S,3S,5R,7S)-3-amino-5,7-dimethyladamantane-1,2-diol. Chromatographic separation (e.g., chiral columns) isolates diastereomers. Recrystallization in ethyl acetate/hexane mixtures improves purity. Stability studies under varying pH and temperature conditions mitigate degradation .

Q. How can the compound’s reactivity be leveraged for derivatization or prodrug development?

- Methodology : The amino group enables nucleophilic acyl substitution (e.g., with activated esters or acyl chlorides). For prodrugs, ester hydrolysis under physiological conditions releases active metabolites. Reaction with aldehydes (e.g., vanillin derivatives) forms Schiff bases, as demonstrated in chiral azomethine syntheses, enhancing bioavailability or targeting .

Q. What mechanistic insights explain the compound’s interaction with biological targets, such as NMDA or P2X7 receptors?

- Methodology : Molecular docking studies (using software like AutoDock Vina) model adamantane’s fit into receptor pockets. In vitro assays (e.g., patch-clamp electrophysiology) quantify NMDA receptor antagonism. Comparative analysis with memantine derivatives identifies structural determinants (e.g., dimethyl substitution) of binding affinity and ion channel blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.